5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This heterocyclic compound belongs to the pyrazolo-benzooxazine class, characterized by a fused tricyclic framework. The structure features a thiophen-3-yl group at position 5 and a para-tolyl (p-tolyl) substituent at position 2. Its synthesis typically involves multi-step reactions starting from substituted chalcones, followed by cyclization with hydrazine and aromatic aldehydes (e.g., pyridine-3-carbaldehyde) .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-8-15(9-7-14)18-12-19-17-4-2-3-5-20(17)24-21(23(19)22-18)16-10-11-25-13-16/h2-11,13,19,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYBJKOJWONMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and various research findings related to its efficacy as an anticancer agent and its pharmacological profiles.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of pyrazole derivatives through the reaction of thiophene and substituted phenyl compounds. The final structure is confirmed through spectroscopic methods including NMR and X-ray crystallography.
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) with IC50 values indicating significant potency.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.4 | Induction of apoptosis |
| HepG2 | 9.8 | Cell cycle arrest at G2/M phase |
| HCT116 | 15.6 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and various biological targets. The binding affinity was evaluated against key enzymes involved in cancer progression such as TrKA and COX-2. The results indicated strong binding interactions, which correlate with the observed biological activities.
Case Studies
- Case Study on MCF7 Cells : A detailed study evaluated the effects of the compound on MCF7 cells, revealing that it not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- In Vivo Studies : Preliminary in vivo studies on animal models showed that treatment with this compound resulted in reduced tumor size compared to control groups, further supporting its potential as an effective anticancer agent.
Safety and Toxicity
Safety assessments indicated that the compound has a favorable toxicity profile. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, suggesting good gastrointestinal absorption and low systemic toxicity.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Spiro Derivatives: The spiro indolinone modification () adds conformational rigidity, which may improve selectivity in biological interactions.
Physicochemical and Pharmacokinetic Properties
Implications :
Discussion :
- The spiro derivatives () demonstrate notable antimicrobial activity, likely due to the indolinone moiety’s hydrogen-bonding capacity.
- The absence of biological data for the target compound underscores the need for in vitro testing, leveraging structural insights from active analogs.
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : highlights DFT’s utility in predicting electronic properties. The thiophene’s electron-rich nature may enhance binding affinity compared to nitro () or chloro groups .
- Crystallography : SHELX and ORTEP () are critical for confirming the fused tricyclic framework, particularly in halogenated analogs where steric effects dominate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
